
2-Anilino-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-4-methylpyridine is a chemical compound that has been used in various scientific studies and applications . It acts as a ligand and forms methoxo-bridged copper (II) complexes . It is also a highly selective inducible nitric oxide synthase inhibitor .
Synthesis Analysis
This compound has been used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate . A series of novel CDK4/HDACs inhibitors were designed and synthesized by incorporating the HDAC pharmacophores (hydroxylamine or o-diaminoaniline) into the basic structure of newly obtained 2-anilino-4-triazolpyrimidine based CDK4 inhibitors .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction (XRD) and other spectroscopic techniques . The compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For example, it has been found that the trans tautomer of 2 (1H)-pyridinimine is more stable than the cis one .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques . The thermal characteristics of the as-grown crystal were analyzed using thermogravimetry (TG) and differential thermal analysis (DTA) .Applications De Recherche Scientifique
Photoisomerization and Photodissociation Studies : Tseng et al. (2004) explored the photoisomerization and photodissociation of aniline and 4-methylpyridine, which are closely related to 2-Anilino-4-methylpyridine, demonstrating significant isomerization in ground electronic state aniline and 4-methylpyridine following photon excitation (Tseng et al., 2004).
Electrophoretic Separation Optimization : Wren (1991) investigated the optimization of pH in the electrophoretic separation of methylpyridines, which included the study of 4-methylpyridine, a compound similar to this compound (Wren, 1991).
UV Spectra Analysis : Cumper and Singleton (1968) analyzed the ultraviolet spectra of aniline and various aminopyridines, including derivatives of 4-aminopyridine, in different solutions, providing insights into the effect of substitutions on electronic properties (Cumper & Singleton, 1968).
Electron Capture Induced Decompositions : Curtis et al. (1987) studied the electron capture induced decompositions and charge separation reactions of doubly charged ions formed from methylpyridines, including 4-methylpyridine, which is structurally related to this compound (Curtis et al., 1987).
Synthesis of Derivatives : Yokoyama et al. (1975) described the synthesis of new derivatives of quinazolines using reactions involving aminopyridines, which may include compounds structurally similar to this compound (Yokoyama et al., 1975).
Electrochemistry of Diruthenium Complexes : Kadish et al. (2006) investigated diruthenium complexes containing pyridyl-substituted 2-anilinopyridinate ligands, which directly relates to the study of this compound (Kadish et al., 2006).
Corrosion Inhibition : Mert et al. (2014) explored the effect of 2-amino-4-methylpyridine on mild steel corrosion, which is an application of a compound closely related to this compound (Mert et al., 2014).
CRF1 Receptor Ligands : Hartz et al. (2006) synthesized and evaluated a series of 2-anilino-3-phenylsulfonyl-6-methylpyridines as corticotropin-releasing factor receptor ligands, which involves compounds structurally similar to this compound (Hartz et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of research on 2-Anilino-4-methylpyridine could involve further exploration of its nonlinear optical (NLO) properties , as well as its potential as a potent inhibitor of inducible NO synthase activity . The development of new potent CDK2 inhibitors using this compound as a base structure is also a promising direction .
Propriétés
IUPAC Name |
4-methyl-N-phenylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-10-7-8-13-12(9-10)14-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVIBLXEOUTRMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

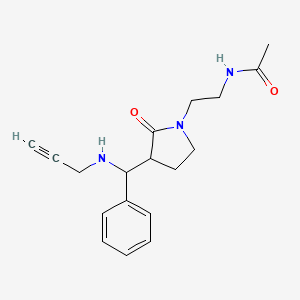
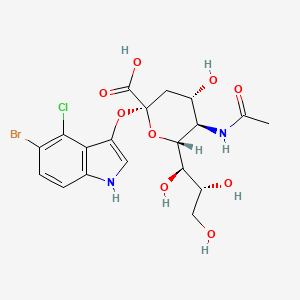

![Spiro[2.5]oct-4-en-6-one](/img/structure/B597724.png)
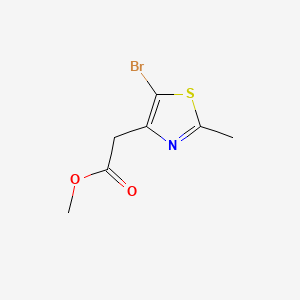

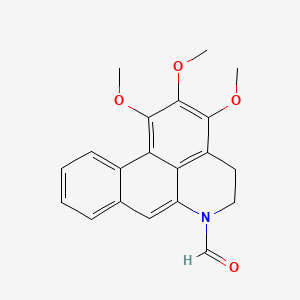
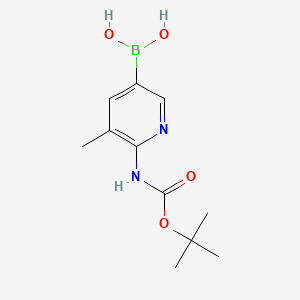
![4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine](/img/structure/B597731.png)
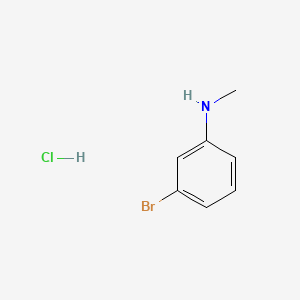
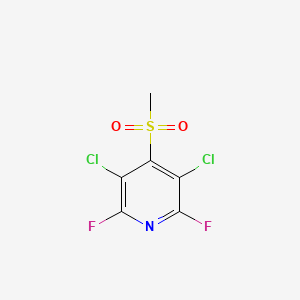
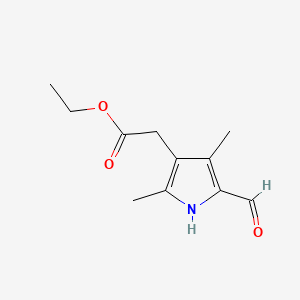
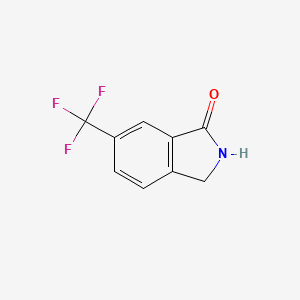
![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)